Etazocine
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Overview
Description
Etazocine is an opioid analgesic belonging to the benzomorphan family. It acts as a partial agonist of the opioid receptors, exhibiting both agonist and antagonist effects. Despite its potential, this compound was never marketed. In animal studies, it demonstrated analgesic properties, dependency, and respiratory depression, similar to morphine but with significantly reduced potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Etazocine involves several steps, starting from the appropriate benzomorphan precursor. The process typically includes:
Formation of the benzomorphan core: This involves cyclization reactions to form the tricyclic structure.
Functionalization: Introduction of the necessary functional groups, such as hydroxyl and methyl groups, through various organic reactions like alkylation and hydroxylation.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and implementing robust purification methods to ensure the product’s quality .
Chemical Reactions Analysis
Types of Reactions: Etazocine undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can revert these to alcohols .
Scientific Research Applications
Etazocine has been studied extensively in various fields:
Chemistry: As a model compound for studying opioid receptor interactions and synthetic methodologies.
Biology: Investigating its effects on opioid receptors and related pathways.
Medicine: Potential use as an analgesic with reduced potency compared to morphine, minimizing the risk of dependency and respiratory depression.
Mechanism of Action
Etazocine exerts its effects by acting as a partial agonist at opioid receptors, particularly the kappa and mu receptors. This interaction inhibits ascending pain pathways, altering the perception and response to pain. The compound also produces respiratory depression and sedation, similar to other opioids .
Comparison with Similar Compounds
Pentazocine: Another benzomorphan derivative with mixed agonist-antagonist effects.
Morphine: A well-known opioid analgesic with higher potency and risk of dependency.
Nalorphine: An opioid antagonist with some agonist properties
Uniqueness of Etazocine: this compound’s uniqueness lies in its reduced potency compared to morphine, which potentially lowers the risk of dependency and respiratory depression. Its partial agonist activity at opioid receptors also provides a balance between analgesic effects and side effects .
Properties
CAS No. |
27507-45-5 |
---|---|
Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
1,13-diethyl-10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H25NO/c1-4-14-16-10-12-6-7-13(19)11-15(12)17(14,5-2)8-9-18(16)3/h6-7,11,14,16,19H,4-5,8-10H2,1-3H3 |
InChI Key |
JYRBQCWXZNDERM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2CC3=C(C1(CCN2C)CC)C=C(C=C3)O |
Origin of Product |
United States |
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